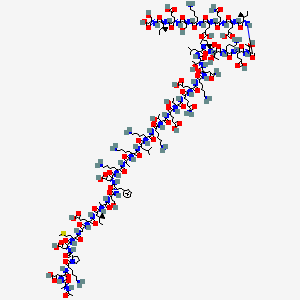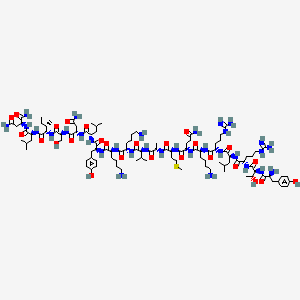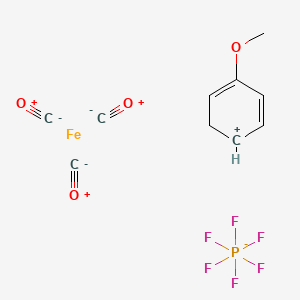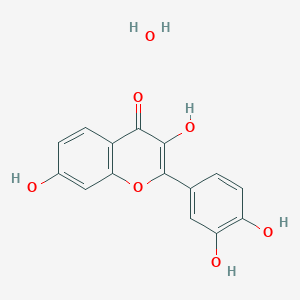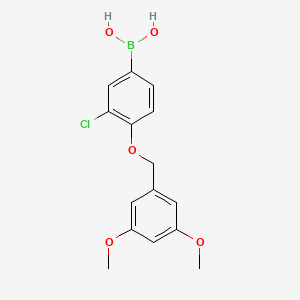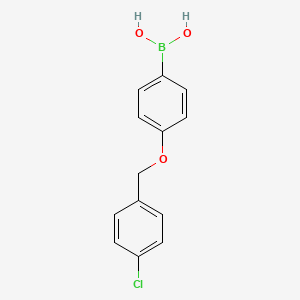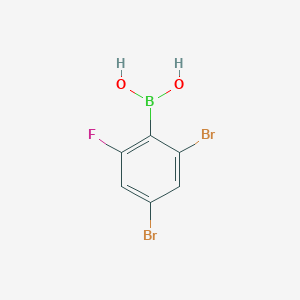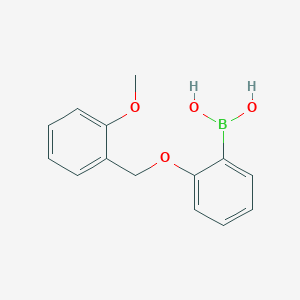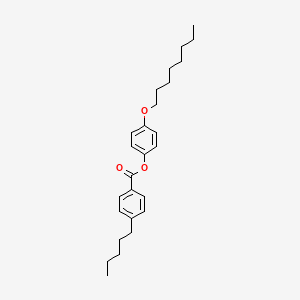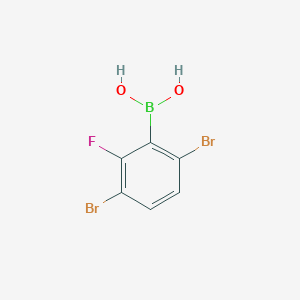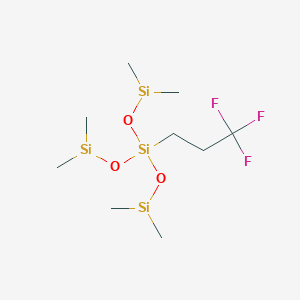
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Overview
Description
This compound is a type of siloxane, which is a class of compounds containing silicon-oxygen bonds. It has potential applications in various fields due to its unique properties .
Synthesis Analysis
The synthesis of this compound involves the co-polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclo-trisiloxane (D3F) with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) under alkaline conditions . The process requires careful control to avoid the generation of low molecular weight equilibrium by-products, eliminate the influence of impurities, and increase the copolymerization participation rate of monomer V4 .Molecular Structure Analysis
The molecular structure of this compound is characterized by 3,3,3,-trifluoropropyl methyl siloxane links, a few methyl vinyl siloxane links . The structure was further characterized by multinuclear (1H, 13C, 19F, and 29Si) NMR spectroscopy .Chemical Reactions Analysis
The compound is involved in anionic ring-opening polymerization (ROP) reactions. The anionic ROP of cyclosiloxane monomers is initiated by basic materials, which can produce the silanolate anion as the active propagation center .Physical And Chemical Properties Analysis
This compound exhibits strong hydrophobicity and high adsorption affinity . It is resistant to oil, fuel, solvents, and extreme heat and cold . It also has good film-forming properties .Scientific Research Applications
Synthesis and Applications in Dielectric Elastomer Transducers
Vinyl end-functionalized polysiloxanes containing varying mol% of trifluoropropyl groups were synthesized starting from 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane and octamethylcyclotetrasiloxane via anionic polymerization. These were cross-linked in thin films via hydrosilylation, and the mechanical, dielectric, and electromechanical properties of the films were investigated, showing an increase in permittivity with the content of polar trifluoropropyl groups. A maximum lateral actuation strain of 5.4% at a low electric field was measured, suggesting potential applications in dielectric elastomer transducers (Dascalu et al., 2015).
Hybrid Nanocomposites Precursors
Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, synthesized by hydrosilylation of allyl alcohol with octakis(dimethylsiloxy)octasilsesquioxane, reacts with methacryloyl chloride to yield a thermal and UV/vis curable precursor to organic/inorganic nanocomposites. This showcases its potential as a precursor for creating hybrid nanocomposites with enhanced properties (Zhang and Laine, 2000).
Organic-Inorganic Polymer Hybrids
Organic-inorganic polymer hybrids were obtained through a sol-gel reaction involving tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), an organic monomer, and a compatibilizing agent. The hybrids demonstrate resistance to solvent extraction and, upon pyrolysis, generate porous materials, indicating their utility in creating materials with tailored porosity and specific surface area characteristics (Cazacu et al., 2003).
Electrochemiluminescent Sensing
The use of tetramethoxysilane and dimethyldimethoxysilane co-precursor to immobilize poly(p-styrenesulfonate), then tris(2,2′-bipyridine)ruthenium(II), shows good electrochemical and photochemical activities. This method enables the electrochemiluminescent determination of methamphetamine, highlighting its application in sensitive and specific detection technologies (Yi et al., 2005).
Silicone Resins for Coatings and Membranes
Poly(dimethylsiloxane) coatings modified with trichloro(alkyl)silanes of different alkyl chains show improved performance in controlling drug release and separating gases and liquids. These modifications indicate the versatility of polysiloxane-based materials in pharmaceutical coatings and membrane technologies for separation applications (Kansara et al., 2015).
Future Directions
properties
InChI |
InChI=1S/C9H22F3O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)8-7-9(10,11)12/h7-8H2,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQOYBJOOUQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](CCC(F)(F)F)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22F3O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591019 | |
| Record name | PUBCHEM_17796798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane | |
CAS RN |
3410-32-0 | |
| Record name | PUBCHEM_17796798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoropropyltris(dimethylsiloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



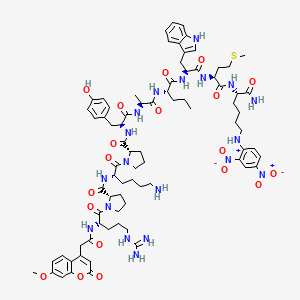
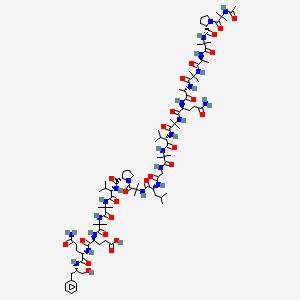
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)
